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Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5): A Comprehensive
Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized
aromatic building blocks are the cornerstone of rational design. Methyl 4-amino-3-methoxy-5-
nitrobenzoate (CAS 1260793-40-5) is a uniquely substituted benzoate ester characterized by
a dense array of functional groups: an amino group, a methoxy group, and a nitro group
arranged on a single aromatic core [3]. This specific "push-pull" electronic architecture not only
makes it a highly versatile intermediate for synthesizing complex heterocyclic scaffolds (such
as benzimidazoles and quinazolines) in medicinal chemistry, but also positions it as a critical
precursor for phenazine-based redox-active electrolytes in next-generation energy storage
systems [1].

As a Senior Application Scientist, | have structured this whitepaper to move beyond mere
physical descriptions, delving into the mechanistic causality of its synthesis, its orthogonal
reactivity, and field-proven protocols for its application.
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Structural and Physicochemical Profiling

The reactivity of CAS 1260793-40-5 is entirely dictated by the electronic interplay of its
substituents. The electron-donating methoxy (-OCHs) and amino (-NHz2) groups compete and
synergize with the strongly electron-withdrawing nitro (-NO2) and methyl ester (-COOCHS3)

groups.
Property Value
CAS Number 1260793-40-5
IUPAC Name Methyl 4-amino-3-methoxy-5-nitrobenzoate
Molecular Formula CoH10N20s
Molecular Weight 226.19 g/mol
SMILES COC(=0)clcc(OC)c(N)c(cl)=0
Appearance White to yellow solid
Key Structural Motif Ortho-nitroaniline derivative

Electronic Architecture & Causality

The presence of the nitro group at the 5-position significantly lowers the pKa of the adjacent 4-
amino protons due to strong inductive and resonance-based electron withdrawal. This renders
the amine less nucleophilic than a standard aniline, which is a critical factor when planning
downstream coupling reactions. However, this exact ortho-relationship between the nitro and
amino groups is what makes this molecule so valuable: upon catalytic reduction of the nitro
group, the molecule unveils an ortho-phenylenediamine motif, priming it for rapid cyclization
into fused bicyclic systems [1].
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Electronic push-pull architecture dictating the reactivity of CAS 1260793-40-5.

Synthetic Methodologies & Mechanistic Logic

The synthesis of CAS 1260793-40-5 relies on a self-validating sequence of electrophilic
aromatic substitution followed by nucleophilic aromatic substitution (SNAr). The starting
material is typically vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its methyl ester.

Step 1: Regioselective Nitration

When methyl vanillate is subjected to nitration (using HNOs in acetic acid), the reaction occurs
exclusively at the 5-position to yield methyl 4-hydroxy-3-methoxy-5-nitrobenzoate [4]. The
Causality: The hydroxyl group at C4 is a stronger activating group than the methoxy group at
C3. Because the hydroxyl group directs electrophiles to its ortho positions (C3 and C5), and C3
is already sterically blocked by the methoxy group, the nitronium ion (NO2%) exclusively attacks
Cb.

Step 2: High-Pressure Amination (SNAr)

The conversion of the 4-hydroxyl group to a 4-amino group is achieved via a
hydrothermal/solvothermal amination [1]. The Causality: Typically, a phenolic hydroxyl group is
an exceptionally poor leaving group. However, in methyl 4-hydroxy-3-methoxy-5-nitrobenzoate,
the aromatic ring is severely electron-deficient due to the combined withdrawing effects of the
ortho-nitro and para-ester groups. Under high temperature (100-200 °C) and pressure, the ring
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becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). Ammonia attacks the C4
position, forming a Meisenheimer complex, followed by the expulsion of water/hydroxide to
yield the target aniline derivative.

Experimental Protocol: Synthesis of CAS 1260793-40-5

Note: This protocol requires a high-pressure autoclave due to the volatility of ammonia at
elevated temperatures.

Preparation: Charge a high-pressure stainless-steel autoclave with 10.0 g of methyl 4-
hydroxy-3-methoxy-5-nitrobenzoate.

e Solvent Addition: Add 100 mL of a saturated solution of ammonia in methanol (approx. 7 M).

o Reaction: Seal the reactor and heat to 150 °C under continuous stirring for 12—18 hours.
Self-validation check: The internal pressure will rise significantly; ensure the burst disk is
rated appropriately.

o Workup: Cool the reactor to room temperature before venting carefully in a fume hood.
Concentrate the methanolic solution under reduced pressure.

 Purification: Resuspend the crude residue in cold water, filter the resulting precipitate, and
recrystallize from ethanol to afford methyl 4-amino-3-methoxy-5-nitrobenzoate as a
distinct yellow solid.

Orthogonal Reactivity and Downstream Applications
A. Medicinal Chemistry: Kinase & PAD4 Inhibitors

In drug discovery, the reduction of the nitro group of CAS 1260793-40-5 utilizing Palladium on
Carbon (Pd/C) and hydrogen gas yields methyl 3,4-diamino-5-methoxybenzoate. This ortho-
diamine is a privileged scaffold. When reacted with various aldehydes or orthoesters under
oxidative conditions, it cyclizes into highly substituted benzimidazoles. These motifs are critical
in the development of targeted therapies, including Protein Arginine Deiminase 4 (PAD4)
inhibitors used for rheumatoid arthritis and oncology [2].

B. Advanced Materials: Redox Flow Batteries
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Beyond pharma, this compound has been patented for use in grid-scale energy storage [1].
The ortho-diamine derivative can undergo condensation reactions with quinones to form
phenazine derivatives. These phenazines exhibit highly reversible, multi-electron redox profiles,
making them ideal, highly stable organic electrolytes for redox flow batteries.
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Synthetic pathway from methyl vanillate to CAS 1260793-40-5 and downstream applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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